Peganole

Vue d'ensemble

Description

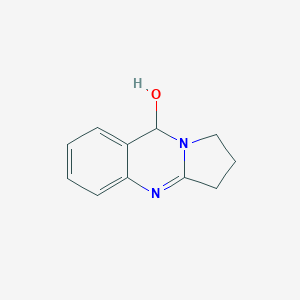

Peganole (1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol) is a heterocyclic organic compound with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. Its IUPAC name is 1H,2H,3H,9H-Pyrrolo[2,1-b]quinazolin-9-ol, and it is identified by CAS number 36101-54-9 and PubChem CID 3756584 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzylamine with cyclic ketones under acidic conditions can lead to the formation of the desired quinazoline structure .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to improve yield and purity .

Analyse Des Réactions Chimiques

Cocrystallization with 6-Brompeganole

This compound forms stable cocrystals with its brominated derivative, 6-bromthis compound, under specific solvent conditions.

- Reaction Conditions :

- Solvent : Methanol or ethanol

- Temperature : Room temperature (20–25°C)

- Molar Ratio : 1:1 stoichiometry

| Property | This compound | 6-Bromthis compound | Cocrystal (this compound:6-Bromthis compound) |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| Hydrogen Bonding | O–H···O | Br–H···O | O–H···O and Br–H···O |

| Melting Point (°C) | 158–160 | 162–164 | 165–167 |

- Key Observations :

Potential Reactivity Based on Structural Analogues

While direct reaction data for this compound are sparse, its structure (likely containing phenolic or alkaloid-like moieties) suggests possible reactivity patterns:

Electrophilic Substitution

- Bromination : Likely occurs at aromatic positions under acidic conditions, analogous to phenol bromination .

Example:

Oxidation Reactions

- This compound’s hydroxyl groups may undergo oxidation to form quinones or ketones in the presence of oxidizing agents like KMnO₄ or CrO₃ .

Acid-Base Reactions

- Deprotonation of phenolic –OH groups in basic media (e.g., NaOH) to form water-soluble phenoxide ions .

Research Gaps and Recommendations

- Synthetic Pathways : No data exist on this compound’s synthesis or degradation mechanisms.

- Kinetic Studies : Reaction rates, activation energies, and catalytic behavior remain uncharacterized.

- Biological Reactivity : Interactions with enzymes or metabolic pathways are unexplored.

Suggested Databases for Further Research :

Applications De Recherche Scientifique

Pharmacological Applications

Peganole's primary applications are rooted in its biological activity as an acetylcholinesterase inhibitor. This property positions it as a candidate for developing treatments for several neurodegenerative diseases, including Alzheimer's disease.

Neurodegenerative Disease Treatment

This compound has been studied for its selective inhibition of equine butyrylcholinesterase (IC50 = 11.4 μM), showing less potency against human butyrylcholinesterase (IC50 > 20 μM) . This selectivity is crucial for developing targeted therapies for conditions associated with cholinergic dysfunction.

Psychotropic Effects

Due to its psychotomimetic properties, this compound may have applications in psychiatric conditions. Its effects on the central nervous system could lead to potential therapeutic uses in treating mood disorders or other psychiatric illnesses.

Antimicrobial and Anticancer Potential

Research has also explored this compound's potential antibacterial and antifungal activities. While these studies are primarily in preclinical stages, they suggest that this compound could play a role in developing new antimicrobial therapies .

Case Studies and Research Findings

Several studies have documented the effects of this compound on cholinergic systems:

- Study on Acetylcholinesterase Inhibition : Research demonstrated that this compound effectively inhibits acetylcholinesterase, suggesting its potential utility in Alzheimer's treatment .

- Psychotropic Effects Study : Investigations into the psychotomimetic effects of this compound indicated possible benefits in managing certain psychiatric conditions, warranting further exploration .

Mécanisme D'action

The mechanism of action of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound can increase the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease . Additionally, its neuroprotective effects are mediated through the inhibition of NMDA receptor-mediated cytotoxicity .

Comparaison Avec Des Composés Similaires

Chemical and Physical Properties

Peganole is a solid compound with a LogP value of 1.19, indicating moderate lipophilicity. It has one hydrogen bond donor and two hydrogen bond acceptors, with a molecular complexity score of 264 . Its SMILES representation is OC1C2=CC=CC=C2N=C2N1CCC2, and its InChI Key is RDWJAMWCGSWTQS-UHFFFAOYSA-N .

Key properties include:

- Solubility : Soluble in DMSO, with recommended formulations for in vivo studies (e.g., suspensions in 0.5% CMC Na or PEG400) .

- Storage Stability : Stable for 3 years at -20°C in powder form and 1 month at -20°C in solvent .

Structural Analog: Bromthis compound

Bromthis compound is a halogenated derivative of this compound, where a bromine atom replaces one hydrogen atom. Studies on mixed crystalline systems of this compound and bromthis compound reveal three distinct phases with molar ratios ranging from 0.72:0.28 to 0.10:0.90 .

Key Differences:

| Property | This compound | Bromthis compound |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O | C₁₁H₁₁BrN₂O (assumed) |

| Molecular Weight | 188.23 g/mol | ~267.13 g/mol (estimated) |

| Crystal Behavior | Forms centrosymmetric dimers | Participates in mixed dimers |

| Hydrogen Bonding | O-H···N(1) bonds in dimers | Similar bonding with Br influence |

Bromthis compound’s bromine substitution likely increases molecular weight and polarizability, affecting crystal packing and solubility. Both compounds form anti-parallel hydrogen-bonded dimers, but bromthis compound’s bulkier structure may reduce solubility in polar solvents compared to this compound .

Functional Analog: Desoxypeganine

Desoxypeganine is the parent alkaloid of this compound, isolated from the same plant family (Zygophyllaceae). While structural details are scarce, this compound’s AChE inhibition and psychotomimetic effects are hypothesized to stem from modifications to desoxypeganine’s core structure .

Functional Comparison:

| Property | This compound | Desoxypeganine |

|---|---|---|

| Biological Role | AChE inhibitor, psychotomimetic | Precursor alkaloid (assumed) |

| Source | Synthetic/plant-derived | Naturally occurring in plants |

| Applications | Veterinary research | Likely limited to natural product studies |

This compound’s addition of a hydroxyl group enhances its interaction with AChE compared to desoxypeganine, making it more potent in modulating neurotransmitter activity .

Data Tables

Table 1: Chemical and Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors |

|---|---|---|---|---|

| This compound | C₁₁H₁₂N₂O | 188.23 | 1.19 | 1 |

| Bromthis compound* | C₁₁H₁₁BrN₂O | ~267.13 | ~2.5 | 1 |

*Estimated based on structural analogy .

Table 2: Research Findings on Structural and Functional Attributes

Activité Biologique

Peganole, a compound derived from the Peganum species, particularly Peganum harmala, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 188.23 g/mol

- Classification : Alkaloid, specifically a derivative of Desoxypeganine from the Zygophyllaceae family .

1. Neuroprotective Effects

This compound has been shown to exhibit neuroprotective properties, which may be attributed to its ability to inhibit acetylcholinesterase (AChE). This inhibition can enhance cholinergic neurotransmission, potentially benefiting conditions like Alzheimer's disease. Studies indicate that this compound demonstrates selective inhibition of AChE with an IC value in the micromolar range .

2. Psychotomimetic Effects

Research indicates that this compound possesses psychotomimetic effects, particularly noted in canine models. These effects suggest a potential for altering perception and cognition, which may have implications for both therapeutic and adverse outcomes .

3. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against plant pathogenic fungi and bacteria, showcasing inhibitory rates superior to conventional control drugs. For instance:

- Inhibition Rates :

- Xanthomonas oryzae pv. oryzae: 93.6%

- Xanthomonas axonopodis pv. citri: 86.1%

The effective concentration (EC) values were also lower than those of control agents, indicating this compound's potential as a natural pesticide .

4. Anti-inflammatory Properties

The extracts of Peganum harmala, which contain this compound, have been traditionally used to treat inflammatory conditions. Recent studies support these claims by demonstrating the compound's ability to modulate inflammatory pathways, providing a basis for its use in treating diseases characterized by inflammation .

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound administration resulted in improved cognitive function and reduced neurodegeneration markers. The results indicated that this compound's neuroprotective effects are mediated through its antioxidant properties and AChE inhibition.

Case Study: Antimicrobial Efficacy

In agricultural trials, this compound was tested against common crop pathogens. The results showed that this compound not only inhibited pathogen growth but also reduced disease incidence in treated plants compared to untreated controls.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question to investigate Peganole's biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does this compound (intervention) modulate oxidative stress pathways (outcome) in in vitro neuronal models (population) compared to standard antioxidants (comparison) over a 72-hour exposure period (time)?" Ensure the question is measurable, avoids ambiguity, and addresses a knowledge gap in redox biology .

Q. What experimental design considerations are critical for studying this compound's stability under varying pH conditions?

- Methodological Answer : Employ a factorial design with controlled variables (e.g., pH 3–9, temperature, light exposure). Use HPLC or mass spectrometry for quantitative analysis. Include triplicate samples and negative controls to validate reproducibility. Pre-test instrumentation to minimize measurement drift, as outlined in chemical education research protocols .

Q. How should researchers design surveys or questionnaires to collect primary data on this compound's application in preclinical studies?

- Methodological Answer : Structure Likert-scale questions to assess efficacy metrics (e.g., "Rate this compound's cytotoxicity in HEK293 cells on a scale of 1–5"). Pilot-test the questionnaire with a small cohort to identify ambiguous phrasing. Use tools like Google Forms for efficient data aggregation, ensuring compliance with ethical guidelines for human subject studies if applicable .

Q. What are best practices for conducting a literature review on this compound's pharmacokinetic properties?

- Methodological Answer : Systematically search databases (PubMed, Scopus) using Boolean operators ("this compound AND (bioavailability OR half-life)"). Screen results with inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use citation managers like EndNote to track sources and analyze trends in methodology gaps, such as limited in vivo data .

Q. How can phenomenological approaches improve understanding of this compound's therapeutic effects in qualitative studies?

- Methodological Answer : Conduct semi-structured interviews with clinicians using this compound in experimental trials. Apply thematic analysis to identify emergent themes (e.g., "patient tolerance," "dose flexibility"). Triangulate findings with quantitative adherence data to contextualize subjective experiences .

Propriétés

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWJAMWCGSWTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(N2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.